molecular formula C14H21N3O4S B1401349 3-(6-Methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-4-yl)propanoic acid CAS No. 1316221-27-8

3-(6-Methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-4-yl)propanoic acid

Cat. No. B1401349
M. Wt: 327.4 g/mol
InChI Key: LBQDEVXXUWSBQP-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the CAS No. 1316221-27-81. It has a molecular formula of C14H21N3O4S and a molecular weight of 327.4 g/mol2.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the available resources. However, similar compounds have been synthesized using various methods34. For instance, one method involves eluting the product from a column using 7M NH3/MeOH, and then further purifying this material by preparative HPLC3.



Molecular Structure Analysis

The molecular structure analysis of this compound is not directly available in the searched resources. However, similar compounds have been analyzed using techniques such as HRMS3.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. However, similar compounds have been synthesized under optimal conditions including the use of a specific molar % catalyst4.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available in the searched resources. However, similar compounds have been analyzed using various methods36.


Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Pyrimidine Derivatives Synthesis : A study detailed the one-pot chemoselective synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines, highlighting the efficiency of specific nanocatalysts in these reactions (Jahanshahi et al., 2018).
  • Heterocyclic Derivative Synthesis : Research on the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives explored simple and efficient methods, emphasizing the versatility of the pyrimidine nucleus in synthesizing compounds with diverse biological activities (Bassyouni & Fathalla, 2013).

Biological and Pharmacological Applications

  • Antiproliferative Activity : A research on the antiproliferative effect of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against various human cancer cell lines suggested potential anticancer properties for specific compounds (Mallesha et al., 2012).
  • Anti-angiogenic and DNA Cleavage Studies : Another study synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives and evaluated their efficacy in inhibiting angiogenesis and DNA cleavage, suggesting their potential as anticancer agents (Kambappa et al., 2017).

Future Directions

The future directions for the research and development of this compound are not directly available in the searched resources. However, similar compounds have been synthesized under optimal conditions for further research4.


Please note that this analysis is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult a chemistry professional.


properties

IUPAC Name

3-[6-methyl-2-(1-methylsulfonylpiperidin-4-yl)pyrimidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-10-9-12(3-4-13(18)19)16-14(15-10)11-5-7-17(8-6-11)22(2,20)21/h9,11H,3-8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQDEVXXUWSBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCN(CC2)S(=O)(=O)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-4-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-Methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-4-yl)propanoic acid
Reactant of Route 2
3-(6-Methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-4-yl)propanoic acid
Reactant of Route 3
3-(6-Methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-4-yl)propanoic acid
Reactant of Route 4
3-(6-Methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-4-yl)propanoic acid
Reactant of Route 5
3-(6-Methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-4-yl)propanoic acid
Reactant of Route 6
3-(6-Methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-4-yl)propanoic acid

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